2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Brand Name: Vulcanchem
CAS No.: 478045-00-0
VCID: VC6629648
InChI: InChI=1S/C26H24F3N3S/c1-25(2,3)18-13-11-17(12-14-18)16-33-24-23(21-9-4-5-10-22(21)30-24)32-31-20-8-6-7-19(15-20)26(27,28)29/h4-15,30H,16H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C26H24F3N3S
Molecular Weight: 467.55

2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

CAS No.: 478045-00-0

Cat. No.: VC6629648

Molecular Formula: C26H24F3N3S

Molecular Weight: 467.55

* For research use only. Not for human or veterinary use.

2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone - 478045-00-0

Specification

CAS No. 478045-00-0
Molecular Formula C26H24F3N3S
Molecular Weight 467.55
IUPAC Name [2-[(4-tert-butylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Standard InChI InChI=1S/C26H24F3N3S/c1-25(2,3)18-13-11-17(12-14-18)16-33-24-23(21-9-4-5-10-22(21)30-24)32-31-20-8-6-7-19(15-20)26(27,28)29/h4-15,30H,16H2,1-3H3
Standard InChI Key XCQKMCMNDDEUSG-SJIPCVTESA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound possesses the molecular formula C₂₆H₂₄F₃N₃S and a molecular weight of 467.55 g/mol. Its IUPAC name, [2-[(4-tert-butylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene, reflects three critical structural domains:

  • A 4-tert-butylbenzylsulfanyl group attached to the indole core.

  • A 3H-indol-3-one scaffold with a ketone at position 3.

  • An N-[3-(trifluoromethyl)phenyl]hydrazone moiety forming a diazene linkage .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrazone bond (-NH-N=) offers reactivity for further derivatization .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number478045-00-0
Molecular FormulaC₂₆H₂₄F₃N₃S
Molecular Weight467.55 g/mol
SMILES NotationCC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F
SolubilityNot experimentally determined

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous hydrazones and sulfanylindoles provide methodological insights. A plausible route involves:

  • Formation of the indole-3-one core: Oxidation of indole derivatives using reagents like pyridinium chlorochromate (PCC) .

  • Sulfanyl group introduction: Thiolation at position 2 via nucleophilic substitution with 4-(tert-butyl)benzyl mercaptan .

  • Hydrazone conjugation: Condensation of 3H-indol-3-one with 3-(trifluoromethyl)phenylhydrazine hydrochloride under acidic conditions .

A study by Kumar et al. (2023) demonstrated the synthesis of 3-sulfenylindoles via oxidative cross-dehydrogenative coupling, which could be adapted for the tert-butylbenzylsulfanyl group .

Analytical Characterization

Key techniques for verification include:

  • NMR Spectroscopy: Distinct signals for tert-butyl protons (δ ~1.3 ppm), sulfanyl methylene (δ ~4.1 ppm), and trifluoromethyl-associated aromatic protons (δ ~7.6 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 467.55 (M⁺) with fragments corresponding to the indole core (e.g., m/z 144 for C₉H₆N).

  • IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹), N=N (~1580 cm⁻¹), and C-F (~1100 cm⁻¹) .

Future Directions

  • Bioactivity Profiling: Systematic evaluation against cancer, microbial, and inflammatory targets.

  • Solubility Optimization: Prodrug strategies or nanoformulations to address hydrophobicity.

  • Mechanistic Studies: Target identification via proteomics or molecular docking .

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